molecular formula C15H24 B12809606 (-)-Isoledene

(-)-Isoledene

Cat. No.: B12809606
M. Wt: 204.35 g/mol
InChI Key: NUQDPKOFUKFKFD-WEKSXKLRSA-N
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Description

(-)-Isoledene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various essential oils and has been studied for its potential biological activities. The compound is known for its distinctive aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoledene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process can be carried out using specific sesquiterpene synthases that facilitate the formation of the characteristic bicyclic structure of this compound.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (-)-Isoledene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (-)-Isoledene is used as a starting material for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and reduce inflammation in animal models.

Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a promising candidate for further drug development.

Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry and as an additive in cosmetic products.

Mechanism of Action

The mechanism of action of (-)-Isoledene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through interactions with specific enzymes and receptors.

Comparison with Similar Compounds

    (-)-α-Bisabolol: Another sesquiterpene with anti-inflammatory and antimicrobial properties.

    (-)-β-Caryophyllene: Known for its anti-inflammatory and analgesic effects.

    (-)-Germacrene D: Exhibits antimicrobial and antioxidant activities.

Uniqueness: (-)-Isoledene stands out due to its distinctive bicyclic structure and its broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both antimicrobial and anti-cancer applications, making it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1

InChI Key

NUQDPKOFUKFKFD-WEKSXKLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C1CCC3C

Origin of Product

United States

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